4-[(5-bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile is an organic compound characterized by the presence of a bromine atom, a cyclopropoxy group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-cyclopropoxyphenyl sulfide, followed by a nucleophilic substitution reaction with benzonitrile. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(5-bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(5-bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(5-bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the nitrile group can participate in binding interactions, while the cyclopropoxy group may influence the compound’s overall conformation and reactivity. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-bromo-2-chlorophenyl)sulfanyl]benzonitrile
- 4-[(5-bromo-2-methoxyphenyl)sulfanyl]benzonitrile
- 4-[(5-bromo-2-ethoxyphenyl)sulfanyl]benzonitrile
Uniqueness
4-[(5-bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Properties
CAS No. |
2770359-30-1 |
---|---|
Molecular Formula |
C16H12BrNOS |
Molecular Weight |
346.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.